1-(benzo[d]thiazol-2-yl)-N-(5-methylisoxazol-3-yl)azetidine-3-carboxamide 1-(benzo[d]thiazol-2-yl)-N-(5-methylisoxazol-3-yl)azetidine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1286732-55-5
VCID: VC6138445
InChI: InChI=1S/C15H14N4O2S/c1-9-6-13(18-21-9)17-14(20)10-7-19(8-10)15-16-11-4-2-3-5-12(11)22-15/h2-6,10H,7-8H2,1H3,(H,17,18,20)
SMILES: CC1=CC(=NO1)NC(=O)C2CN(C2)C3=NC4=CC=CC=C4S3
Molecular Formula: C15H14N4O2S
Molecular Weight: 314.36

1-(benzo[d]thiazol-2-yl)-N-(5-methylisoxazol-3-yl)azetidine-3-carboxamide

CAS No.: 1286732-55-5

Cat. No.: VC6138445

Molecular Formula: C15H14N4O2S

Molecular Weight: 314.36

* For research use only. Not for human or veterinary use.

1-(benzo[d]thiazol-2-yl)-N-(5-methylisoxazol-3-yl)azetidine-3-carboxamide - 1286732-55-5

Specification

CAS No. 1286732-55-5
Molecular Formula C15H14N4O2S
Molecular Weight 314.36
IUPAC Name 1-(1,3-benzothiazol-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)azetidine-3-carboxamide
Standard InChI InChI=1S/C15H14N4O2S/c1-9-6-13(18-21-9)17-14(20)10-7-19(8-10)15-16-11-4-2-3-5-12(11)22-15/h2-6,10H,7-8H2,1H3,(H,17,18,20)
Standard InChI Key WZOAUJAFDOVRPA-UHFFFAOYSA-N
SMILES CC1=CC(=NO1)NC(=O)C2CN(C2)C3=NC4=CC=CC=C4S3

Introduction

Structural and Chemical Characteristics

Core Scaffold Composition

The compound integrates three distinct heterocyclic systems:

  • Benzo[d]thiazole: A bicyclic aromatic system comprising a benzene ring fused to a thiazole moiety. This scaffold is widely recognized for its electron-deficient nature and role in modulating pharmacokinetic properties, particularly in enhancing metabolic stability .

  • Azetidine: A four-membered saturated nitrogen-containing ring. Its conformational rigidity and high ring strain make it a valuable bioisostere for piperidine or pyrrolidine in drug design, often improving target selectivity and reducing off-target effects .

  • 5-Methylisoxazole: A five-membered heterocycle with oxygen and nitrogen atoms, known for its hydrogen-bonding capacity and metabolic resistance due to the methyl substituent at the 5-position .

The carboxamide linker bridges the azetidine and isoxazole groups, facilitating hydrogen-bond interactions with biological targets while maintaining molecular flexibility.

Physicochemical Properties

Based on structural analogs (e.g., EP2520575A1 ), the compound likely exhibits:

  • Molecular Weight: ~330–350 g/mol (calculated from similar azetidine carboxamides).

  • LogP: ~2.5–3.5, suggesting moderate lipophilicity suitable for blood-brain barrier penetration.

  • Hydrogen Bond Donors/Acceptors: 2 donors (amide NH, azetidine NH) and 6 acceptors (thiazole N, isoxazole O/N, amide O, azetidine N).

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis can be divided into three key fragments (Fig. 1):

  • Benzo[d]thiazol-2-amine: Prepared via cyclization of 2-aminothiophenol with cyanogen bromide .

  • Azetidine-3-carboxylic acid: Synthesized via Schmidt reaction of cyclopropane derivatives or ring-opening of β-lactams.

  • 5-Methylisoxazol-3-amine: Obtained through condensation of ethyl acetoacetate with hydroxylamine, followed by cyclization .

Coupling Strategies

The final assembly likely employs sequential coupling reactions:

  • Azetidine Carboxamide Formation: Activation of azetidine-3-carboxylic acid using HATU or EDCI, followed by reaction with 5-methylisoxazol-3-amine .

  • Benzothiazole Attachment: Nucleophilic aromatic substitution (SNAr) between the azetidine nitrogen and 2-chlorobenzo[d]thiazole under basic conditions (e.g., K2CO3 in DMF) .

Table 1: Representative Reaction Conditions for Analog Synthesis

StepReagents/ConditionsYield (%)Reference
Azetidine activationHATU, DIPEA, DMF, rt, 12h65–75
SNAr coupling2-Chlorobenzo[d]thiazole, K2CO3, DMF, 80°C50–60

Pharmacological Profiling

Target Hypotheses

Structural analogs suggest potential activity against:

  • Kinases: Benzo[d]thiazole derivatives inhibit Abl1 and Src kinases (IC50 < 1 μM) .

  • G-Protein-Coupled Receptors (GPCRs): Azetidine carboxamides show affinity for serotonin and dopamine receptors .

  • Microbial Targets: Isoxazole-containing compounds exhibit antimycobacterial activity (IC50 ~2–7 μM) .

Predicted ADMET Properties

  • Absorption: High permeability (Caco-2 Papp > 20 × 10⁻⁶ cm/s) due to moderate logP.

  • Metabolism: Susceptible to CYP3A4-mediated oxidation at the azetidine ring .

  • Toxicity: Low acute toxicity (LD50 > 500 mg/kg in rodents) based on benzo[d]thiazole analogs .

Comparative Analysis with Structural Analogs

Table 2: Biological Activities of Related Compounds

CompoundTargetIC50/EC50Selectivity IndexReference
IT10 (4-Nitro phenyl derivative)Mtb Pantothenate Synthase2.32 μM>55
EP2520575A1-7 (Thiazolo[4,5-b]pyridine)Abl1 kinase0.89 μM12.4
YM-298198 (Thiazolobenzimidazole)mGlu1 receptor15 nM>100

The absence of a fused pyridine ring in 1-(benzo[d]thiazol-2-yl)-N-(5-methylisoxazol-3-yl)azetidine-3-carboxamide may reduce kinase affinity compared to EP2520575A1 derivatives but improve CNS penetration due to lower molecular weight .

Challenges and Future Directions

  • Synthetic Optimization: Improving yields in azetidine coupling steps via microwave-assisted synthesis .

  • Target Deconvolution: High-throughput screening against kinase and GPCR panels to identify primary targets.

  • Prodrug Development: Esterification of the carboxamide to enhance oral bioavailability .

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